molecular formula C14H23N B12653196 Benzenemethanamine, N-heptyl- CAS No. 5730-02-9

Benzenemethanamine, N-heptyl-

Cat. No.: B12653196
CAS No.: 5730-02-9
M. Wt: 205.34 g/mol
InChI Key: ONCCNQMCFOIMAZ-UHFFFAOYSA-N
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Description

Benzenemethanamine (C₆H₅CH₂NH₂) is a primary amine consisting of a benzene ring attached to a methylamine group. The compound "Benzenemethanamine, N-heptyl-" refers to a derivative where a heptyl group (-C₇H₁₅) replaces one hydrogen atom on the amine nitrogen, forming N-heptylbenzenemethanamine (C₆H₅CH₂NH-C₇H₁₅). While direct data on this specific compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally similar N-substituted benzenemethanamine derivatives. These analogs vary in substituent size, polarity, and electronic effects, influencing solubility, reactivity, and applications .

Properties

CAS No.

5730-02-9

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-benzylheptan-1-amine

InChI

InChI=1S/C14H23N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3

InChI Key

ONCCNQMCFOIMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-heptyl- typically involves the reaction of benzenemethanamine with heptyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-heptyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

Medicinal Chemistry

Benzenemethanamine, N-heptyl- is a structural analog of several biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating respiratory conditions. For instance, chiral amines derived from similar structures have been utilized in synthesizing anti-asthmatic medications like formoterol, which is a long-acting beta-2 adrenergic agonist. The synthesis methods for such compounds often involve the use of benzenemethanamine derivatives as intermediates, showcasing their significance in drug development .

Case Study: Synthesis of Formoterol

A notable study demonstrated a new synthesis method for (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which is crucial in producing formoterol. The method highlights the utility of benzenemethanamine derivatives in generating high-yield chiral amines that are essential for pharmacological applications .

Materials Science

In materials science, benzenemethanamine derivatives serve as precursors for synthesizing polymers and resins. Their amine functionality allows them to act as catalysts in the curing processes of epoxy resins and polyurethane foams. For example, dimethylbenzylamine, a related compound, is known for its role as a catalyst in these reactions, enhancing the properties of the final products .

Table 1: Applications in Materials Science

CompoundApplicationFunctionality
Benzenemethanamine, N-heptyl-Epoxy resin curingCatalyst for enhanced curing rates
DimethylbenzylaminePolyurethane foamsCatalyst for improved foam properties

Catalysis

Benzenemethanamine derivatives are also pivotal in various catalytic processes. Their ability to form quaternary ammonium salts makes them suitable phase transfer catalysts in organic reactions. This property allows them to facilitate reactions between polar and nonpolar phases, thus improving reaction efficiency and yield .

Case Study: Phase Transfer Catalysis

Research has shown that quaternary ammonium salts derived from benzenemethanamine can significantly enhance the rate of nucleophilic substitutions in organic synthesis. This application underscores the versatility of benzenemethanamine derivatives in industrial chemistry .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-heptyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Findings:

  • Substituent Size and Solubility: Bulky substituents like tert-butyl (N-(1,1-dimethylethyl)-) reduce water solubility but enhance solubility in nonpolar solvents . The heptyl group (hypothetical) would likely follow this trend, favoring lipid environments.
  • Electron Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity of the amine and alter reaction kinetics compared to electron-donating groups (e.g., -CH₃) .
  • Thermal Stability : Longer alkyl chains (e.g., heptyl) may lower melting points but increase boiling points due to van der Waals interactions, as seen in N-(phenylmethylene)- derivatives .
  • Safety Profile : N-substituted benzenemethanamines are generally irritants, with hazards increasing with lipophilicity (e.g., N-cyclopropyl-4-(1,1-dimethylethyl)- in ) .

Notes

Data Limitations : Direct experimental data for N-heptylbenzenemethanamine are unavailable in the provided evidence. Predictions are based on trends from smaller alkyl and aryl substituents .

Contradictions : Solubility trends vary with substituent polarity; for example, trifluoromethyl groups enhance organic solubility despite their electronegativity , whereas tert-butyl groups prioritize steric effects .

This analysis synthesizes data from diverse sources to extrapolate the properties of N-heptylbenzenemethanamine, emphasizing substituent-driven variations in chemical behavior. Further experimental studies are recommended to validate these hypotheses.

Biological Activity

Benzenemethanamine, N-heptyl- (also known as heptylbenzylamine) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

Benzenemethanamine, N-heptyl- has the following chemical structure:

  • Molecular Formula : C14H21N
  • Molecular Weight : 219.33 g/mol
  • CAS Number : 112-81-4

This compound consists of a benzene ring attached to a heptyl group through a methanamine linkage, which influences its biological interactions.

Antimicrobial Properties

Research indicates that benzenemethanamine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted benzenemethanamines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that increasing the hydrophobicity of the amine side chain enhanced antimicrobial potency, suggesting that heptyl substitution may confer improved activity due to its larger hydrophobic character .

Cytotoxic Effects

In vitro studies have shown that benzenemethanamine, N-heptyl- can induce cytotoxic effects in cancer cell lines. A notable study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzenemethanamine derivatives. The following table summarizes key findings related to structural modifications:

CompoundSubstituentActivity LevelMechanism of Action
BenzenemethanamineNoneLowMinimal interaction with cell membranes
N-Heptyl benzenemethanamineHeptyl groupHighEnhanced membrane penetration; apoptosis induction
N-Octyl benzenemethanamineOctyl groupModerateIntermediate membrane interaction

The presence of longer alkyl chains like heptyl or octyl significantly enhances the compound's ability to penetrate cellular membranes, thereby increasing its biological activity.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers tested the anticancer potential of N-heptyl benzenemethanamine against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that concentrations above 50 µM led to a significant reduction in viability across multiple cell lines, with IC50 values around 30 µM for MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of N-heptyl benzenemethanamine against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The compound exhibited an MIC of 16 µg/mL, demonstrating potent activity comparable to standard antibiotics .

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